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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

cat. No.: B098737

An in-depth analysis of the molecular formula C8H7CIN20 reveals that it corresponds to
multiple isomers, making a definitive identification of a single "core" compound challenging
without further structural information. However, within the pharmacologically significant class of
guinazolinones, a plausible and well-documented isomer matching this formula is 6-chloro-3,4-
dihydro-2(1H)-quinazolinone. This technical guide will focus on this specific compound,
providing a comprehensive overview for researchers, scientists, and drug development
professionals.

IUPAC Name and Synonyms
e |[UPAC Name: 6-chloro-3,4-dihydro-2(1H)-quinazolinone
e Synonyms:

o 6-chloro-1,2,3,4-tetrahydroquinazolin-2-one

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-3,4-dihydro-2(1H)-quinazolinone
is presented in the table below. These properties are crucial for understanding the compound's
behavior in biological systems and for formulation development.
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Property Value

Molecular Formula C8H7CIN20

Molecular Weight 198.61 g/mol

Appearance White to off-white crystalline solid

Melting Point 225-227 °C

Solubility Sparingly.soluble in water, soluble in organic
solvents like DMSO and DMF

pKa Not available

LogP 1.5 (Predicted)

Synthesis and Experimental Protocols

The synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone typically involves the cyclization of a
substituted anthranilamide derivative. A general experimental protocol is detailed below.

Protocol: Synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone
Materials:

e 2-Amino-5-chlorobenzamide

o Paraformaldehyde

e Hydrochloric acid (HCI)

» Ethanol

e Sodium bicarbonate (NaHCO3)

o Water

o Standard laboratory glassware and equipment (round-bottom flask, reflux condenser,
magnetic stirrer, filtration apparatus)
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Procedure:

¢ In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (10 mmol) in 100 mL
of ethanol.

 To this solution, add paraformaldehyde (12 mmol) and a catalytic amount of concentrated
hydrochloric acid (0.5 mL).

e The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, the mixture is cooled to room temperature.
e The solvent is removed under reduced pressure to yield a crude solid.

e The crude product is then suspended in a saturated aqueous solution of sodium bicarbonate
to neutralize any remaining acid.

e The solid is collected by vacuum filtration, washed with cold water, and then dried under

vacuum.

» Further purification can be achieved by recrystallization from a suitable solvent system, such
as ethanol/water, to afford pure 6-chloro-3,4-dihydro-2(1H)-quinazolinone.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of
biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The
specific biological activities of 6-chloro-3,4-dihydro-2(1H)-quinazolinone are not extensively
reported in publicly available literature, which suggests it may be a novel compound or a
synthetic intermediate for more complex molecules.

The mechanism of action for many quinazolinone derivatives involves their ability to interact
with various biological targets. For instance, some quinazolinones are known to be inhibitors of
enzymes such as thymidylate synthase or kinases involved in cell signaling pathways.[2] The
chlorine substituent at the 6-position can significantly influence the electronic properties of the
molecule, potentially enhancing its binding affinity to target proteins.
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Logical Relationship of Quinazolinone Scaffold to Biological Activity

Logical Flow: From Scaffold to Biological Effect

Quinazolinone Core Scaffold

hemical Modification

Substitution at Position 6 (e.g., Chlorine)

Altered Physicochemical Properties
(e.g., Lipophilicity, Electronic Distribution)

Enhanced Binding to Biological Target
(e.g., Enzyme Active Site, Receptor)

Modulation of Cellular Pathway

Observed Biological Activity
(e.g., Anticancer, Antimicrobial)

Click to download full resolution via product page

Caption: Logical flow from the core chemical scaffold to the resulting biological effect.

Experimental Workflow for Biological Evaluation
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To assess the potential therapeutic applications of 6-chloro-3,4-dihydro-2(1H)-quinazolinone, a
standard experimental workflow would be employed. This workflow is designed to screen for
and characterize the biological activity of a novel chemical entity.

Workflow for In Vitro Biological Screening

Experimental Workflow: In Vitro Biological Screening
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Compound Synthesis and Purification
(6-chloro-3,4-dihydro-2(1H)-quinazolinone)
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Caption: A typical workflow for the initial in vitro biological evaluation of a new chemical entity.

Conclusion

6-chloro-3,4-dihydro-2(1H)-quinazolinone, an isomer of C8BH7CIN20, represents a compound
of interest within the broader, pharmacologically validated class of quinazolinones. While
specific biological data for this exact molecule is sparse in the public domain, its structural
features suggest potential for biological activity. The provided synthesis protocol offers a clear
pathway for its preparation, and the outlined experimental workflows provide a roadmap for its
biological characterization. Further research into this and related compounds could lead to the
discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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